molecular formula C23H27NO5 B038694 Fmoc-Thr-OtBu CAS No. 120791-76-6

Fmoc-Thr-OtBu

Cat. No.: B038694
CAS No.: 120791-76-6
M. Wt: 397.5 g/mol
InChI Key: LMRQPSBMLDCJGN-VLIAUNLRSA-N
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Description

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is a chemical compound widely used in peptide synthesis. It is a derivative of L-threonine, an essential amino acid, and is often employed as a protecting group in the synthesis of peptides and proteins. The compound is known for its high purity and stability, making it a valuable reagent in various chemical and biological research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester typically involves the protection of the amino group of L-threonine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The hydroxyl group of threonine is protected with a tert-butyl ester. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like dioxane. The reaction mixture is cooled in an ice bath, and the Fmoc chloride is added slowly. The reaction is then allowed to proceed at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

Scientific Research Applications

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is extensively used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is unique due to its specific combination of protecting groups, which provide stability and selectivity in peptide synthesis. Its ability to protect both the amino and hydroxyl groups of threonine makes it particularly valuable in the synthesis of complex peptides and proteins .

Biological Activity

Fmoc-Thr-OtBu (N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-threonine) is a threonine derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound serves as a key building block in the production of bioactive peptides, which have various therapeutic applications. Understanding the biological activity of this compound is essential for its effective utilization in medicinal chemistry and biochemistry.

  • Molecular Formula : C23H27NO5
  • Molecular Weight : 397.464 g/mol
  • CAS Number : 120791-76-6
  • Melting Point : Approximately 100°C

Synthesis and Stability

This compound is synthesized using Fmoc chemistry, which involves protecting the amino group with a fluorenylmethoxycarbonyl (Fmoc) group and the hydroxyl group with a tert-butyl (OtBu) group. This protection strategy enhances the stability of the threonine residue during peptide synthesis. Studies have shown that the removal of the Fmoc group can lead to side reactions, making careful optimization of reaction conditions critical .

Antimicrobial Properties

Research indicates that peptides synthesized using this compound exhibit significant antimicrobial activity. For instance, synthetic peptides derived from lactoferricin, which include threonine residues, have demonstrated potent antibacterial effects against various strains of bacteria, including E. coli and E. faecalis. The mechanism of action involves disruption of bacterial cell membranes due to electrostatic interactions between positively charged residues and negatively charged components of bacterial membranes .

Antitumor Activity

Peptides incorporating this compound have also been evaluated for their antitumor properties. In vitro studies show that certain peptide sequences exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The presence of threonine may enhance peptide stability and bioactivity, contributing to their efficacy as anticancer agents .

Study 1: Antibacterial Peptide Synthesis

In a study focused on synthesizing antimicrobial peptides, researchers utilized this compound as a building block. The synthesized peptides were characterized using RP-HPLC and MALDI-TOF-MS techniques. The results indicated that peptides containing multiple threonine residues showed enhanced antimicrobial activity compared to those with fewer or no threonine residues.

Peptide CodeSequenceMIC (µM) E. coliMIC (µM) E. faecalis
IRRWQWR101.5202.9
I.1RRWQWR94.6189.1
I.2RWQWRWQWR26.933.7

This table summarizes the minimum inhibitory concentrations (MIC) for various synthesized peptides .

Study 2: Peptide Stability and Activity

Another investigation analyzed the stability and biological activity of peptides synthesized with this compound under different conditions. The study demonstrated that peptides synthesized at lower temperatures exhibited higher purity and stability, leading to better biological activity when tested against cancer cell lines .

Properties

IUPAC Name

tert-butyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27)/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRQPSBMLDCJGN-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472330
Record name Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120791-76-6
Record name Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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